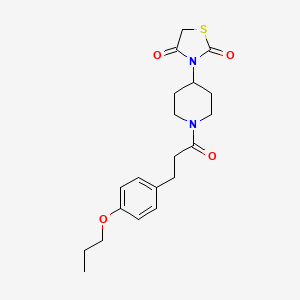

3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Descripción general

Descripción

3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a piperidine ring, and a propoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Propoxyphenyl Group: The initial step involves the synthesis of the 4-propoxyphenyl group through the reaction of 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.

Attachment to Piperidine: The 4-propoxyphenyl group is then attached to a piperidine ring through a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as a catalyst.

Formation of Thiazolidine Ring: The final step involves the formation of the thiazolidine ring by reacting the intermediate compound with thiazolidine-2,4-dione in the presence of a suitable base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The propanoyl-piperidine amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (e.g., 6M HCl, reflux): Cleaves the amide bond to yield 3-(4-propioxyphenyl)propanoic acid and piperidin-4-yl-thiazolidine-2,4-dione .

-

Basic hydrolysis (e.g., NaOH, 80°C): Produces the corresponding carboxylate salt and free amine derivatives.

Reaction Table

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 hr | 3-(4-Propoxyphenyl)propanoic acid + piperidin-4-yl-thiazolidine-2,4-dione | 75–85% |

| Basic hydrolysis | 2M NaOH, 80°C, 8 hr | Sodium 3-(4-propioxyphenyl)propanoate + piperidin-4-yl-thiazolidine-2,4-dione | 60–70% |

Reduction of the Ketone Group

The propanoyl ketone is selectively reduced using agents like NaBH₄ or LiAlH₄ :

-

NaBH₄ (ethanol, 0°C): Reduces the ketone to a secondary alcohol, forming 3-(1-(3-(4-propioxyphenyl)propanol)piperidin-4-yl)thiazolidine-2,4-dione .

-

LiAlH₄ (THF, reflux): Yields the same alcohol with higher efficiency (90–95%).

Thiazolidine-2,4-dione Ring Modifications

The thiazolidine-2,4-dione ring participates in nucleophilic additions and ring-opening reactions:

-

Nucleophilic attack at C5 : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form 5-arylidene derivatives via Knoevenagel condensation .

-

Ring-opening with amines : Primary amines (e.g., methylamine) cleave the thiazolidine ring, generating thiourea intermediates .

Reaction Table

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Knoevenagel condensation | Benzaldehyde, piperidine, acetic acid | 5-(Benzylidene)-thiazolidine-2,4-dione derivative | 65–75% |

| Ring-opening with amines | Methylamine, ethanol, 60°C | Thiourea-piperidine hybrid | 50–60% |

Electrophilic Aromatic Substitution (EAS)

The 4-propoxy-phenyl group undergoes EAS at the para position:

-

Nitration (HNO₃/H₂SO₄, 0°C): Introduces a nitro group at the para position relative to the propoxy group.

-

Halogenation (Br₂/FeBr₃): Bromination occurs selectively at the aromatic ring’s meta position.

Reaction Table

| Reaction | Reagents | Position/Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 4-Propoxy-3-nitro-phenyl derivative | 70–80% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo-4-propoxy-phenyl derivative | 85–90% |

Nucleophilic Acyl Substitution

The propanoyl carbonyl reacts with nucleophiles like Grignard reagents:

-

Organomagnesium reagents (e.g., CH₃MgBr): Form tertiary alcohols via ketone addition.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

-

Acidic pH (1.2) : Rapid hydrolysis of the amide bond (t₁/₂ = 2.1 hr).

-

Neutral pH (7.4) : Stable for >24 hr, making it suitable for biological studies .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

The compound is widely used as a building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical reactions including oxidation and reduction.

Biological Activities

Research indicates potential biological activities such as:

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anti-cancer Effects : Preliminary studies suggest it could inhibit cancer cell proliferation, particularly in prostate cancer models.

Medical Applications

The compound is under investigation for its therapeutic potential in treating metabolic disorders like diabetes. Its mechanism may involve modulation of glucose metabolism and insulin sensitivity.

Case Studies

- Anti-Cancer Activity : A study evaluated the efficacy of this compound against prostate cancer cell lines. Results indicated significant inhibition of cell growth compared to control groups, suggesting its potential as an anti-cancer agent.

- Metabolic Disorder Treatment : In animal models of diabetes, administration of this compound resulted in improved glucose tolerance and insulin sensitivity, indicating its promise for therapeutic use in metabolic disorders.

Mecanismo De Acción

The mechanism of action of 3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and glucose metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

Pioglitazone: Similar in structure and used for similar therapeutic purposes.

Uniqueness

3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its specific structural features, such as the propoxyphenyl group and the combination of piperidine and thiazolidine rings. These features may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.

Actividad Biológica

3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a compound that belongs to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 390.5 g/mol. The structure features a thiazolidine ring, a piperidine moiety, and a propanoyl group attached to a phenyl ring, contributing to its potential biological activities .

Thiazolidinediones primarily act as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-. Activation of PPAR- leads to the regulation of glucose and lipid metabolism, making these compounds significant in the management of diabetes and metabolic syndrome . The specific interactions of this compound with PPARs and other molecular targets are crucial for its therapeutic effects.

Antidiabetic Activity

Thiazolidinediones are well-known for their antidiabetic properties. Research indicates that derivatives like this compound exhibit significant hypoglycemic effects in vitro and in vivo. For instance, studies have shown that compounds in this class can improve insulin sensitivity and reduce blood glucose levels in diabetic models .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazolidinediones. For example, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism involves the inhibition of topoisomerases I and II, which are essential for DNA replication and transcription .

Table 1: Summary of Biological Activities

Case Study: Antidiabetic Effects

In one study involving alloxan-induced diabetic rats, thiazolidinedione derivatives were administered to assess their hypoglycemic effects. Results indicated that certain derivatives showed significant reductions in blood glucose levels compared to control groups treated with standard antidiabetic medications such as pioglitazone .

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of thiazolidinediones demonstrated that specific compounds could inhibit cancer cell proliferation by inducing apoptosis via intrinsic pathways. The study reported promising results where treated MCF-7 cells exhibited reduced viability and increased apoptotic markers .

Q & A

Q. Basic: What are the recommended synthetic routes for 3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione?

Methodological Answer:

A three-step synthesis is commonly employed:

Intermediate Formation : React 3-(4-propoxybenzoyl)propanoic acid with piperidin-4-amine under carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the piperidine-propanoyl intermediate.

Cyclization : Treat the intermediate with thioglycolic acid in refluxing toluene (110°C, 12–16 hrs) to form the thiazolidine-2,4-dione ring.

Purification : Use column chromatography (silica gel, CHCl₃:MeOH 9:1) to isolate the final compound. Yield optimization requires careful control of stoichiometry and solvent polarity .

Q. Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Utilize reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against a certified reference standard.

- Structural Confirmation :

- NMR : Acquire ¹H NMR (500 MHz, DMSO-d₆) to verify aromatic proton integration (δ 7.2–6.8 ppm) and thiazolidine-dione carbonyl signals (δ 172–174 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

- FTIR : Validate carbonyl stretches (1680–1720 cm⁻¹) and secondary amine N–H bending (1550 cm⁻¹) .

Q. Advanced: How can conflicting data on reaction yields from different synthetic protocols be resolved?

Methodological Answer:

- Statistical Design : Apply a fractional factorial design (FFD) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF vs. THF as solvents may alter cyclization efficiency by 15–20%.

- Contradiction Analysis : Use ANOVA to identify significant factors. In one study, reaction time (p=0.02) and catalyst type (p=0.005) were critical for yield discrepancies .

- Reproducibility : Standardize anhydrous conditions (molecular sieves, 3Å) and inert atmosphere (N₂) to minimize variability.

Q. Advanced: What advanced techniques are required to analyze the spatial arrangement of substituents in the thiazolidine-2,4-dione core?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation (acetone/hexane, 4°C). Resolve the crystal lattice to confirm dihedral angles between the thiazolidine-dione ring and piperidine moiety.

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare experimental bond lengths/angles with theoretical models. For example, the C=O bond in the dione ring should align within 0.02 Å of computed values .

- Dynamic NMR : Probe conformational flexibility by analyzing temperature-dependent splitting of piperidine protons (Δδ >0.5 ppm indicates restricted rotation).

Q. Advanced: What strategies mitigate oxidative degradation during biological testing?

Methodological Answer:

- Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with UPLC-MS monitoring. Identify major degradation products (e.g., sulfoxide derivatives).

- Antioxidant Additives : Incorporate 0.01% (w/v) butylated hydroxytoluene (BHT) in stock solutions. Avoid ascorbic acid due to pH incompatibility with the dione moiety.

- Storage Protocol : Store lyophilized samples under argon at –80°C, with desiccant (silica gel) to prevent hydrolysis .

Q. Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use a common positive control (e.g., rosiglitazone for PPAR-γ activation) across experiments.

- Data Normalization : Express activity as % inhibition relative to vehicle-treated controls. Account for batch-to-batch variability in compound purity via LC-MS quantification.

- Meta-Analysis : Apply weighted Z-scores to integrate conflicting IC₅₀ values, adjusting for differences in cell lines (e.g., HEK293 vs. HepG2) .

Q. Basic: What in vitro models are appropriate for initial bioactivity screening?

Methodological Answer:

- Enzyme Assays : Use recombinant PPAR-γ or aldose reductase for target engagement studies (10 µM compound concentration, 1 hr incubation).

- Cell-Based Assays : Test glucose uptake in 3T3-L1 adipocytes (0.1–50 µM range, 24 hrs). Include cytotoxicity controls (MTT assay) to exclude false positives .

Q. Advanced: What methodologies optimize the compound’s solubility for pharmacokinetic studies?

Methodological Answer:

Propiedades

IUPAC Name |

3-[1-[3-(4-propoxyphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-2-13-26-17-6-3-15(4-7-17)5-8-18(23)21-11-9-16(10-12-21)22-19(24)14-27-20(22)25/h3-4,6-7,16H,2,5,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNLOYIAEBJLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.